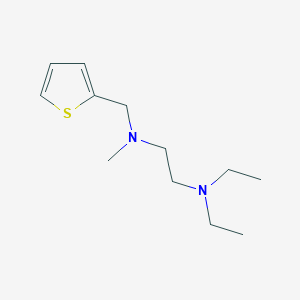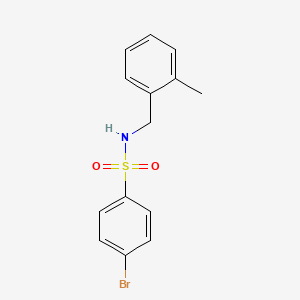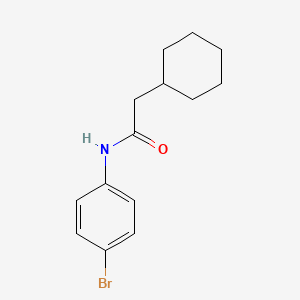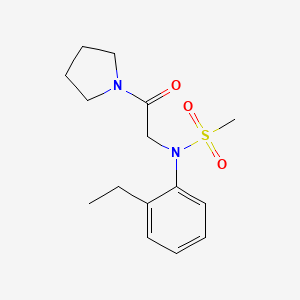![molecular formula C17H16F3NO2 B5865582 2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both an ethoxyphenyl group and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-ethoxyphenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2-trifluoromethylphenyl)acetamide: Lacks the ethoxyphenyl group, affecting its reactivity and applications.
Uniqueness
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both ethoxyphenyl and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-13-9-7-12(8-10-13)11-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREJZUBOVKQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B5865519.png)
![N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE](/img/structure/B5865537.png)


![(E)-3-[4-(2-methylpropoxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B5865560.png)
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)

![6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B5865586.png)
![N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5865589.png)
![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)
